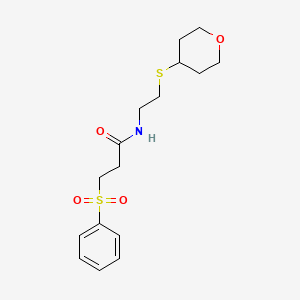

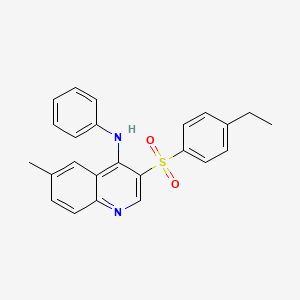

N1-(3-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N1-(3-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their synthesis, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, starting with the conversion of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into a key intermediate. This intermediate is then reacted with various electrophiles under basic conditions in an aprotic polar solvent to yield the final compounds . Although the exact synthesis of this compound is not described, similar methodologies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized using spectral analysis, including EI-MS, IR, 1H-NMR, and 13C-NMR . These techniques allow for the elucidation of the molecular framework and the confirmation of the synthesized structures. The presence of functional groups such as the sulfonyl group and the oxalamide moiety would be key features to investigate in the molecular structure analysis of the compound.

Chemical Reactions Analysis

The synthesis of related compounds involves reactions under basic conditions, which suggests that the compound may also be reactive in such environments . Additionally, the novel synthetic approach described for the synthesis of di- and mono-oxalamides through rearrangement sequences indicates that the compound may undergo similar transformations under acidic conditions . These reactions could be explored to understand the chemical behavior and potential reactivity of this compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, melting point, and stability of the compound would be influenced by its molecular structure, particularly the presence of the chlorophenyl and phenylsulfonyl groups . The compound's reactivity with enzymes such as acetyl cholinesterase (AChE) suggests that it may have biological activity, which could be relevant for its physical and chemical properties in a physiological context .

Relevant Case Studies

The papers provided do not include case studies directly related to this compound. However, the synthesized compounds in paper were screened for enzyme inhibition activity against AChE, which is relevant for Alzheimer’s disease treatment. This suggests that the compound could also be evaluated for similar biological activities, providing a potential case study for its pharmacological applications.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has focused on the synthesis of derivatives related to N1-(3-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide and their structural elucidation. For instance, Khalid et al. (2016) undertook a study synthesizing N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing the compound's potential as a base for antibacterial agents due to their moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This indicates a broader interest in sulfonamide derivatives for their biological activities.

Biological Activities

- Antibacterial Properties: The derivatives of this compound exhibit antibacterial properties, as demonstrated by Khalid et al. Their study indicates these compounds can be potential candidates for developing new antibacterial drugs.

- Alzheimer’s Disease Treatment: Another study by Rehman et al. (2018) focused on synthesizing new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease treatment. These compounds were evaluated for enzyme inhibition activity against acetylcholinesterase, highlighting the compound's potential relevance in neurodegenerative disease research (Rehman et al., 2018).

- HIV-1 Neutralization: Yoshimura et al. (2010) explored the use of a similar compound, N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556), to enhance the exposure of HIV-1 primary isolate neutralization epitopes, suggesting a potential application in HIV research and therapy (Yoshimura et al., 2010).

Orientations Futures

Mécanisme D'action

Target of Action

The compound, also known as N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N’-(3-chlorophenyl)oxamide, is a complex moleculeIt’s worth noting that piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a wide range of potential effects . The specific interaction of this compound with its targets would depend on the chemical structure and the nature of the target.

Biochemical Pathways

Compounds containing a piperidine moiety have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3-chlorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O4S/c22-16-7-6-8-17(15-16)24-21(27)20(26)23-13-12-18-9-4-5-14-25(18)30(28,29)19-10-2-1-3-11-19/h1-3,6-8,10-11,15,18H,4-5,9,12-14H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXCVQCVFUKKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)

![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)

![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3007044.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3007047.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3007055.png)

![N-(3,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3007060.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B3007061.png)